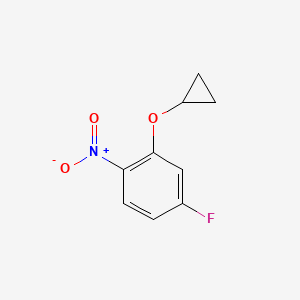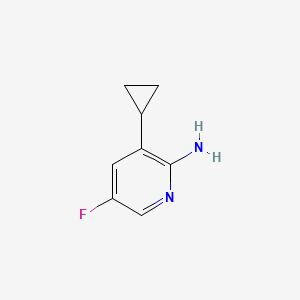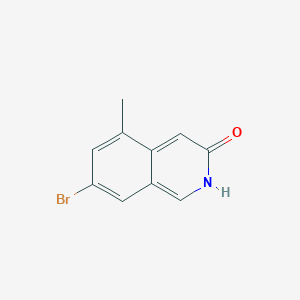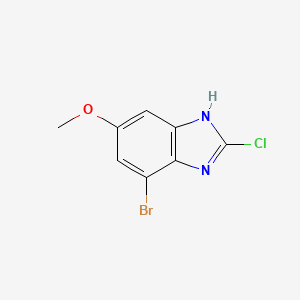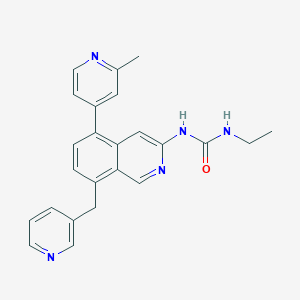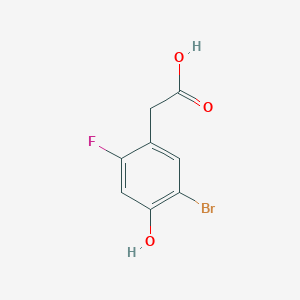![molecular formula C21H17NO B15202554 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with an acetonitrile group at the para position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: can be compared with other biphenyl derivatives such as:
[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]acetonitrile: Similar structure but with the acetonitrile group at a different position.
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]amine: Similar structure but with an amine group instead of a nitrile group.
The uniqueness of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile lies in its specific functional groups and their positions, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C21H17NO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[4-(2-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-15-14-17-10-12-19(13-11-17)20-8-4-5-9-21(20)23-16-18-6-2-1-3-7-18/h1-13H,14,16H2 |
Clé InChI |
HSUFPQLUKZEILZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



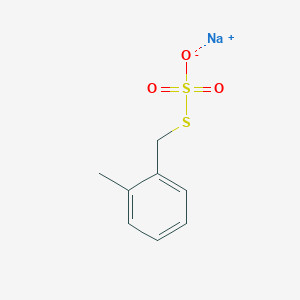
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)

